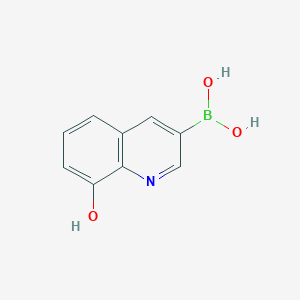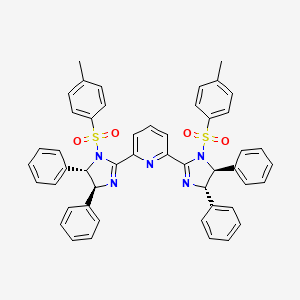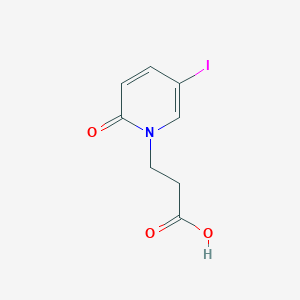
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the iodination of a pyridine derivative followed by the introduction of a propanoic acid moiety. Common reagents used in the synthesis may include iodine, pyridine, and propanoic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromo-2-oxopyridin-1(2H)-yl)propanoic acid
- 3-(5-Chloro-2-oxopyridin-1(2H)-yl)propanoic acid
- 3-(5-Fluoro-2-oxopyridin-1(2H)-yl)propanoic acid
Uniqueness
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s size and electron-withdrawing properties can influence the compound’s overall behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C8H8INO3 |
|---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
3-(5-iodo-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H8INO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
DISIJIVBSWRVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1I)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





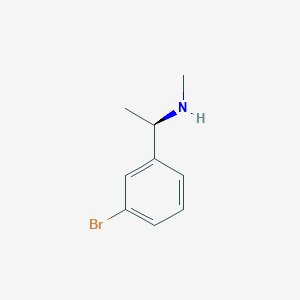
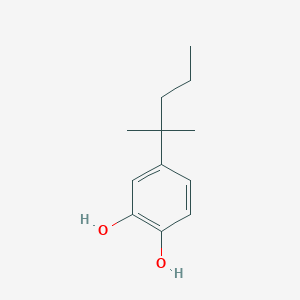

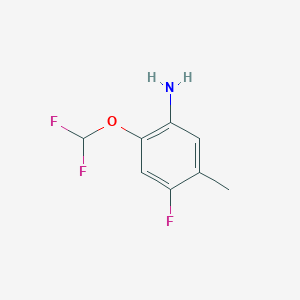
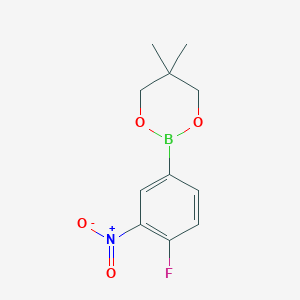
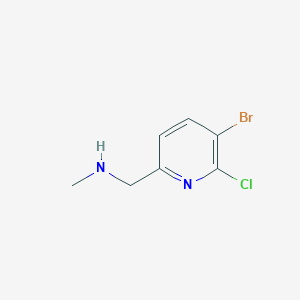

![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

